2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

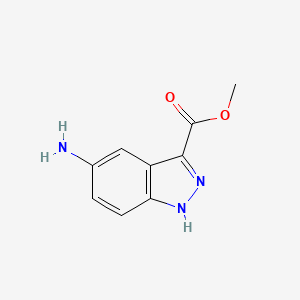

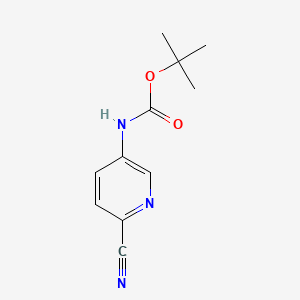

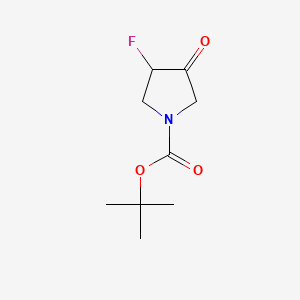

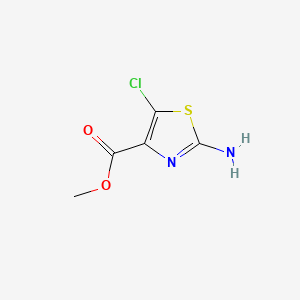

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is a chemical compound with the empirical formula C5H5ClN2O2S . Its molecular weight is 192.62 . The IUPAC name for this compound is methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate .

Molecular Structure Analysis

The SMILES string for this compound isCOC(=O)C1=C(SC(=N1)N)Cl . This provides a text representation of the compound’s structure. Physical And Chemical Properties Analysis

The physical form of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is solid . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications

-

Antimicrobial Evaluation

- Field : Medicinal Chemistry

- Application : 2-Aminothiazoles, including 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

- Method : Compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .

- Results : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

-

Synthesis of Biologically Active Thiazole Derivatives

- Field : Organic Chemistry

- Application : 2-Amino-5-chlorothiazole hydrochloride is used as a starting reagent in the synthesis of 2-chloro-6-methylimidazo .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of Azo Dyes

- Field : Organic Chemistry

- Application : The presence of different functional groups in 2-Aminothiazoles allows differential attachment of an azo linkage and benzoxazolium salt providing cationic, delocalized azo dyes .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Biological Activities

- Field : Medicinal Chemistry

- Application : The literature reports many synthetic pathways of 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial and anti-inflammatory activities) .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of Imidazo[2,1-b]thiazole

- Field : Organic Chemistry

- Application : 2-Amino-5-chlorothiazole hydrochloride is used as a starting reagent in the synthesis of 2-chloro-6-methylimidazo .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of Unique Chemicals

- Field : Organic Chemistry

- Application : 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is used in the synthesis of unique chemicals .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

properties

IUPAC Name |

methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKPRYNHCJJKAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654303 |

Source

|

| Record name | Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester | |

CAS RN |

914348-76-8 |

Source

|

| Record name | Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.